

Synthesis of n-Octylphosphonic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Octylphosphonic acid*

Cat. No.: *B042841*

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For researchers, scientists, and drug development professionals, n-**octylphosphonic acid** (OPA) is a valuable organophosphorus compound with applications ranging from surface modification and corrosion inhibition to the synthesis of novel chemical entities.[1][2][3] This technical guide provides an in-depth overview of the synthesis of n-**octylphosphonic acid**, focusing on a prevalent and reliable method, detailed experimental protocols, and key characterization data.

Physicochemical Properties of n-Octylphosphonic Acid

n-**Octylphosphonic acid** is a white to off-white solid at room temperature.[1][4] Its amphiphilic nature, stemming from a polar phosphonic acid head and a nonpolar octyl tail, is central to its function as a surfactant and its ability to form self-assembled monolayers (SAMs) on various surfaces.[1][2]

Property	Value	References
CAS Number	4724-48-5	[1] [5]
Molecular Formula	C ₈ H ₁₉ O ₃ P	[5]
Molecular Weight	194.21 g/mol	[5]
Melting Point	93-102 °C	[1]
Appearance	White to off-white solid/powder	[1] [4]
Solubility	Soluble in methanol, limited solubility in water	[1]

Synthetic Routes

While multiple synthetic pathways to **n-octylphosphonic acid** exist, a widely employed and well-documented method involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.[\[1\]](#) [\[6\]](#)[\[7\]](#) This approach is favored for its use of readily available starting materials and generally good yields.[\[6\]](#)

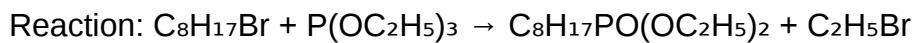
An alternative route involves the addition of hypophosphorous acid to an alkene, followed by oxidation.[\[6\]](#) However, this method can be more expensive and may produce byproducts, making it less suitable for large-scale production.[\[6\]](#)

Experimental Protocol: Michaelis-Arbuzov Reaction and Hydrolysis

This section details the experimental procedure for the synthesis of **n-octylphosphonic acid** starting from 1-bromoocetane and triethyl phosphite.

Step 1: Synthesis of Diethyl Octylphosphonate (Michaelis-Arbuzov Reaction)

The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[\[7\]](#) [\[8\]](#)[\[9\]](#) It involves the reaction of a trialkyl phosphite with an alkyl halide.[\[10\]](#)



Procedure:

- In a reaction kettle, combine 1-bromoocane and triethyl phosphite. The molar ratio of phosphite to bromide can be optimized, with some procedures using an excess of the phosphite.[6]
- Heat the reaction mixture to 185-195 °C and maintain this temperature for 4-6 hours.[6] During this time, bromoethane is formed as a byproduct and can be collected.[6]
- After the incubation period, cool the reactor to 75-85 °C.[6]
- The crude diethyl octylphosphonate is then purified by vacuum distillation at 185-195 °C to yield the finished product.[6] This step is crucial for removing any unreacted starting materials and byproducts.

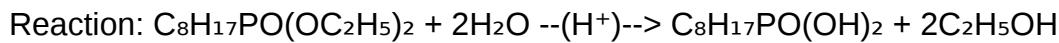
Quantitative Data:

Parameter	Value	Reference
Reaction Temperature	185-195 °C	[6]
Reaction Time	4-6 hours	[6]
Yield	Up to 90%	[6]

| Purity | Up to 99% |[6] |

Step 2: Hydrolysis of Diethyl Octylphosphonate to n-Octylphosphonic Acid

The hydrolysis of the phosphonate ester is typically carried out under acidic conditions to cleave the ethyl groups, yielding the desired phosphonic acid.[6][11][12]



Procedure:

- To a reaction kettle, add the purified diethyl octylphosphonate and concentrated hydrochloric acid.[6]
- Slowly add 98% sulfuric acid dropwise while continuously stirring.[6] The use of a mixed acid catalyst (hydrochloric and sulfuric acid) ensures a more thorough hydrolysis of the ester.[6]
- After the complete addition of sulfuric acid, raise the temperature to 115-118 °C and maintain it for 25-35 hours.[6]
- Allow the reaction mixture to cool naturally to 55-65 °C before discharging it from the reactor. [6]
- Further cool the mixture to 25-35 °C and let it stand for at least 12 hours to allow for the precipitation of the crude **n-octylphosphonic acid**.[6]
- Separate the crude product by centrifugal separation.[6]

Step 3: Purification by Recrystallization

To obtain high-purity **n-octylphosphonic acid**, the crude product is purified by recrystallization.

Procedure:

- Transfer the crude **n-octylphosphonic acid** to a recrystallization reactor.
- Add n-heptane (approximately 0.9 times the mass of the solid) and heat to 70 °C for 1 hour. [6]
- Cool the mixture to 52 °C and then further to 30 °C, allowing it to stand for over 12 hours to facilitate crystallization.[6]
- Collect the solid by centrifugation.[6]
- Repeat the recrystallization step one more time to obtain the final **n-octylphosphonic acid** product.[6]

Quantitative Data:

Parameter	Value	Reference
Hydrolysis Temperature	115-118 °C	[6]
Hydrolysis Time	25-35 hours	[6]
Final Product Yield	~82%	[6]

| Final Product Purity | >99% | [6] |

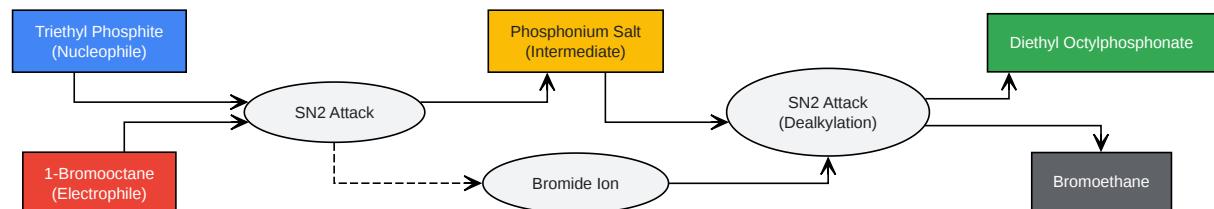
Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages of the **n-octylphosphonic acid** synthesis process.



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Caption: Workflow for the synthesis of **n-octylphosphonic acid**.



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